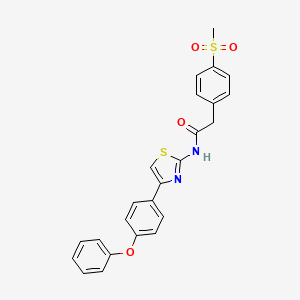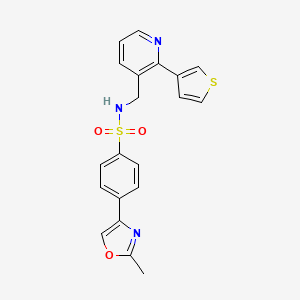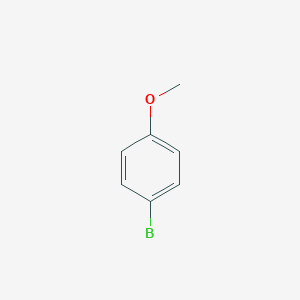
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that is used in scientific research applications. It has been found to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and activation of immune cells. TAK-659 is currently being investigated for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis and lupus.
Applications De Recherche Scientifique
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Triazole compounds, including those similar to the one you're interested in, have been utilized in the synthesis of peptidomimetics and biologically active compounds. A study outlined a ruthenium-catalyzed cycloaddition process to create protected versions of triazole amino acids, which were then used to prepare triazole-containing dipeptides and triazoles acting as HSP90 inhibitors (S. Ferrini et al., 2015).
Synthesis of Diheteroaryl Thienothiophene Derivatives
Research has demonstrated the synthesis of new diheteroaryl thienothiophene derivatives, indicating the versatility of triazole and related compounds in creating heterocyclic assemblies with potential for various physiological effects (Y. Mabkhot et al., 2011).
Applications in Anti-inflammatory Activity
Triazole derivatives have also been synthesized and evaluated for their anti-inflammatory activity, showcasing the therapeutic potential of such compounds (L. Labanauskas et al., 2004).
Anticonvulsant Evaluation
Further illustrating the biomedical relevance, triazine derivatives synthesized from triazole compounds have shown significant anticonvulsant activity, indicating the potential for developing new therapeutic agents (P. Ahuja et al., 2014).
Synthesis and Antimicrobial Activity
The synthesis and characterization of substituted 1,2,3-triazoles have been explored, with some derivatives demonstrating antimicrobial activity. This highlights the role of triazole compounds in the development of new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(azepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c11-9-12-10(14-13-9)17-7-8(16)15-5-3-1-2-4-6-15/h1-7H2,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDPVVYDKKFTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)
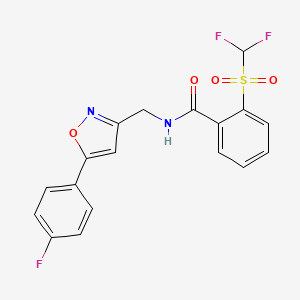
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)
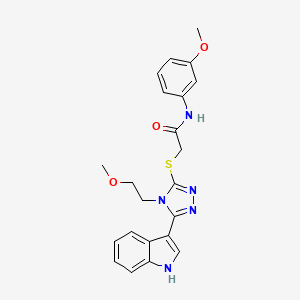
![3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2595579.png)
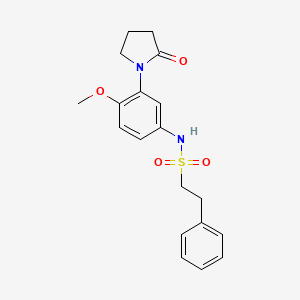

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2595584.png)
![[1-(2-Chloro-5-fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2595585.png)
![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2595586.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595588.png)
